molecular formula C11H11N7S B12926266 2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione CAS No. 90185-54-9

2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione

Cat. No.: B12926266
CAS No.: 90185-54-9
M. Wt: 273.32 g/mol
InChI Key: QPDQWJSPBWWJAM-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)pyrimidin-4-yl)-1H-purine-6(7H)-thione is a heterocyclic compound that features both pyrimidine and purine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the dimethylamino group and the thione functionality imparts unique chemical properties to the molecule, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dimethylamino)pyrimidin-4-yl)-1H-purine-6(7H)-thione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The purine ring is then constructed, and the thione functionality is introduced in the final step. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dimethylamino)pyrimidin-4-yl)-1H-purine-6(7H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the dimethylamino group .

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)pyrimidin-4-yl)-1H-purine-6(7H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt cellular pathways and processes, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Dimethylamino)pyrimidin-4-yl)-1H-purine-6(7H)-thione is unique due to the combination of the pyrimidine and purine rings, along with the presence of the dimethylamino and thione functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

90185-54-9

Molecular Formula

C11H11N7S

Molecular Weight

273.32 g/mol

IUPAC Name

2-[2-(dimethylamino)pyrimidin-4-yl]-3,7-dihydropurine-6-thione

InChI

InChI=1S/C11H11N7S/c1-18(2)11-12-4-3-6(15-11)8-16-9-7(10(19)17-8)13-5-14-9/h3-5H,1-2H3,(H2,13,14,16,17,19)

InChI Key

QPDQWJSPBWWJAM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=N1)C2=NC(=S)C3=C(N2)N=CN3

Origin of Product

United States

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